molecular formula C21H20N2O4 B251833 N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide

N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide

Número de catálogo B251833
Peso molecular: 364.4 g/mol
Clave InChI: SVRKUMUNVWPPJM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide, also known as TAK-659, is a novel small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling, and its inhibition has shown promising results in the treatment of various B-cell malignancies.

Mecanismo De Acción

N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide works by irreversibly binding to the active site of BTK, preventing its activation and downstream signaling. This leads to decreased B-cell proliferation and survival, as well as inhibition of cytokine production and immune cell migration.
Biochemical and Physiological Effects:
In preclinical studies, N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide has been shown to effectively inhibit BTK activity and downstream signaling pathways, leading to decreased B-cell proliferation and survival. N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax, in preclinical models. In addition, N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide has been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide in lab experiments is its potent and selective inhibition of BTK, which allows for the investigation of B-cell signaling pathways and the development of new anti-cancer agents. However, one limitation of using N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide is its irreversible binding to BTK, which may limit its use in clinical settings.

Direcciones Futuras

There are several future directions for the development of N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide and other BTK inhibitors. One direction is the investigation of combination therapies, such as the combination of N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide with other anti-cancer agents, to enhance its activity and overcome potential resistance mechanisms. Another direction is the investigation of the role of BTK in other diseases, such as autoimmune disorders and inflammatory diseases, and the development of BTK inhibitors for these indications. Finally, the development of more selective BTK inhibitors, which may have fewer off-target effects and a better safety profile, is another future direction for the field.

Métodos De Síntesis

The synthesis of N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide involves several steps, including the reaction of 4-methylphenol with acetic anhydride to form 4-acetoxytoluene, followed by the reaction of 4-acetoxytoluene with 4-aminobenzoic acid to form 4-(4-acetoxyphenylamino)benzoic acid. The intermediate is then reacted with 2-methyl-4-nitrophenol to form 4-{[(4-methylphenoxy)acetyl]amino}-2-nitrobenzoic acid, which is then reduced to the corresponding amine using palladium on carbon. The final step involves the reaction of the amine with furfurylamine to form N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide.

Aplicaciones Científicas De Investigación

N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide has shown potent and selective inhibition of BTK, leading to decreased B-cell proliferation and survival. N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax, in preclinical models.

Propiedades

Fórmula molecular

C21H20N2O4

Peso molecular

364.4 g/mol

Nombre IUPAC

N-[2-methyl-4-[[2-(4-methylphenoxy)acetyl]amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C21H20N2O4/c1-14-5-8-17(9-6-14)27-13-20(24)22-16-7-10-18(15(2)12-16)23-21(25)19-4-3-11-26-19/h3-12H,13H2,1-2H3,(H,22,24)(H,23,25)

Clave InChI

SVRKUMUNVWPPJM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)C

SMILES canónico

CC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.